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Compound of Interest

Compound Name: Propenyl ether

Cat. No.: B12678356 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied

Chemistry (IUPAC) nomenclature for substituted propenyl ethers. It is designed to assist

researchers, scientists, and professionals in the field of drug development in accurately and

unambiguously naming this class of organic compounds. This document outlines the

systematic rules for naming, provides tabulated spectroscopic data for representative

compounds, details a common synthetic protocol, and includes diagrams to illustrate the

naming process and experimental workflow.

IUPAC Nomenclature of Substituted Propenyl Ethers
The IUPAC system provides a set of logical rules for naming organic compounds, ensuring that

each compound has a unique name. For substituted propenyl ethers, the nomenclature is

determined by identifying the principal functional group and the parent hydrocarbon chain.

Priority of Functional Groups
In the IUPAC system, functional groups are ranked by priority. When a molecule contains both

a double bond (alkene) and an ether, the alkene has higher priority in determining the suffix of

the name. Consequently, the ether is treated as a substituent and is named as an "alkoxy"

group.
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The systematic naming of a substituted propenyl ether follows these steps:

Identify the Parent Hydrocarbon: The longest continuous carbon chain that contains the

double bond of the propenyl group is the parent chain. The parent name is derived from the

corresponding alkane, with the "-ane" suffix replaced by "-ene".

Numbering the Parent Chain: The chain is numbered from the end that gives the double

bond the lowest possible locant (position number).

Identifying and Naming Substituents: All groups attached to the parent chain that are not part

of the main chain are considered substituents. The ether group is named as an "alkoxy"

substituent (e.g., methoxy, ethoxy, benzyloxy). Other substituents are named according to

standard IUPAC rules (e.g., chloro, methyl, nitro).

Assembling the Name: The name is assembled in the following order:

Substituents are listed in alphabetical order, each preceded by its locant.

The name of the parent alkene (with the locant of the double bond placed just before the "-

ene" suffix, or before the parent name).

Stereochemistry of the double bond is indicated by the prefixes (E)- or (Z)- at the

beginning of the name, enclosed in parentheses.

Examples:

(E)-1-methoxyprop-1-ene: The parent chain is propene. The double bond is at position 1. A

methoxy group is attached to carbon 1. The (E) designation indicates the stereochemistry of

the double bond.

(Z)-1-ethoxyprop-1-ene: The parent chain is propene. The double bond is at position 1. An

ethoxy group is at carbon 1. The (Z) designation indicates the stereochemistry.[1]

2-ethoxyprop-1-ene: The parent chain is propene. The double bond is at position 1. An

ethoxy group is on carbon 2.[2][3]
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The following diagram illustrates the decision-making process for naming a substituted

propenyl ether.

Logical Workflow for Naming Substituted Propenyl Ethers

Start with the chemical structure

Identify the longest carbon chain containing the C=C double bond (the parent alkene)

Number the parent chain to give the C=C double bond the lowest possible locant

Identify all substituents on the parent chain (including the alkoxy group)

Name each substituent with its locant

Determine the stereochemistry of the double bond (E/Z)

Assemble the full name: (Stereochemistry)-Substituents(alphabetical)-Parent Alkene

Final IUPAC Name
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Caption: A flowchart outlining the systematic steps for determining the IUPAC name of a

substituted propenyl ether.

Quantitative Data: Spectroscopic Information
The structural elucidation of substituted propenyl ethers relies heavily on spectroscopic

techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The

following tables summarize key spectroscopic data for a selection of these compounds.

NMR Spectroscopy Data
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the

carbon-hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Compound Name Structure ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

(E)-1-methoxyprop-1-

ene[4]
CH3-CH=CH-OCH3

Not available in

search results

Not available in

search results

(Z)-1-ethoxyprop-1-

ene[1]

CH3-CH=CH-

OCH2CH3

Not available in

search results

Not available in

search results

2-ethoxyprop-1-ene[2]
CH2=C(OCH2CH3)-

CH3

Not available in

search results

Not available in

search results

(E)-1-ethoxyprop-1-

ene[5]

CH3-CH=CH-

OCH2CH3

Not available in

search results

Not available in

search results

Note: Specific, detailed NMR peak assignments for these compounds were not available in the

provided search results. The table indicates the availability of data in principle.

Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 2: Key IR Absorption Frequencies (ν) in cm⁻¹
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Compound Name
C=C Stretch (ν,
cm⁻¹)

C-O Stretch (ν,
cm⁻¹)

=C-H Bend (ν,
cm⁻¹)

(E)-1-ethoxyprop-1-

ene
~1650-1680 ~1050-1250 ~960-970 (trans)

(Z)-1-ethoxyprop-1-

ene
~1650-1680 ~1050-1250 ~675-730 (cis)

2-ethoxyprop-1-ene ~1640-1650 ~1050-1250 ~880-900 (geminal)

Note: The values presented are typical ranges for the indicated functional groups and may vary

slightly depending on the specific molecular environment.

Experimental Protocols: Synthesis
The Williamson ether synthesis is a widely used and versatile method for the preparation of

ethers, including substituted propenyl ethers. This reaction involves the nucleophilic

substitution of a halide by an alkoxide.

General Procedure for Williamson Ether Synthesis
This protocol outlines the general steps for synthesizing a substituted propenyl ether from a

substituted phenol and a propenyl halide.

Reaction Scheme:

Ar-OH + NaH → Ar-O⁻Na⁺ + H₂ Ar-O⁻Na⁺ + CH₃CH=CHBr → Ar-O-CH=CHCH₃ + NaBr

Materials:

Substituted phenol (e.g., 4-chlorophenol)

Sodium hydride (NaH)

Anhydrous N,N-dimethylformamide (DMF)

1-Bromoprop-1-ene (E/Z mixture)
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Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl)

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of the substituted phenol (1.0 eq) in anhydrous DMF under an inert atmosphere

(e.g., nitrogen or argon), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added

portion-wise at 0 °C.

The reaction mixture is stirred at room temperature for 30 minutes.

1-Bromoprop-1-ene (1.2 eq) is added dropwise to the mixture at 0 °C.

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring

the progress by thin-layer chromatography (TLC).

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

The mixture is extracted with diethyl ether (3 x 50 mL).

The combined organic layers are washed with water and brine, dried over anhydrous

MgSO₄, filtered, and the solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield the desired

substituted propenyl ether.

Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and characterization of a

substituted propenyl ether.
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Experimental Workflow for Synthesis and Characterization

Start

Prepare Reactants:
- Substituted Phenol

- Sodium Hydride
- 1-Bromopropene

- Anhydrous Solvent

Set up reaction under inert atmosphere

Deprotonation of phenol with NaH

Nucleophilic substitution with 1-bromopropene

Aqueous workup and extraction

Purification by column chromatography

Characterization of the final product:
- NMR Spectroscopy

- IR Spectroscopy
- Mass Spectrometry

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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